1-(4-Methoxypyridin-3-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxypyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-5-9-4-3-8(7)11-2/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWKXNOFPNXPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CN=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Methoxypyridin 3 Yl Ethanol
Advanced Synthetic Techniques and Stereoselective Synthesis
The creation of a specific stereoisomer of 1-(4-Methoxypyridin-3-yl)ethanol is a key objective in modern organic synthesis. This is accomplished through various enantioselective and diastereoselective methods.
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, this is typically achieved by the asymmetric reduction of the prochiral ketone, 1-(4-Methoxypyridin-3-yl)ethanone. This can be accomplished using chiral catalysts or by attaching a chiral auxiliary to the starting material. libretexts.org
Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst creates a large quantity of an enantiomerically enriched product. okayama-u.ac.jp
Transition-Metal Catalysis: Chiral transition-metal complexes, such as those based on Ruthenium (Ru) or Rhodium (Rh) with chiral ligands (e.g., BINAP), are widely used for the asymmetric hydrogenation of ketones. okayama-u.ac.jp These catalysts create a chiral environment around the substrate, favoring the addition of hydrogen from one specific face of the carbonyl group.
Organocatalysis: Small organic molecules can also act as chiral catalysts. For instance, catalysts derived from amino acids like proline or diphenylvalinol have been successfully used in the borane-mediated enantioselective reduction of ketones. nih.govmdpi.com A study on the reduction of pyridyl ethanone (B97240) O-benzyl oximes using a catalyst derived from (S)-diphenylvalinol achieved excellent enantioselectivity (up to 99% ee). nih.gov
Biocatalysis: Enzymes, particularly oxidoreductases from microorganisms, offer a green and highly selective method for ketone reduction. The biocatalytic enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol has been demonstrated, suggesting a viable route for its pyridine (B92270) analogue. scispace.com
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. libretexts.org In the context of synthesizing this compound, a chiral auxiliary could be attached to the pyridine ring or the ketone, guiding the approach of the reducing agent. After the reaction, the auxiliary is removed, yielding the chiral alcohol. researchgate.net
Diastereoselective synthesis is employed when a molecule with multiple stereocenters is being created, aiming to produce one diastereomer over others. While this compound itself has only one stereocenter, diastereoselective strategies become relevant in the synthesis of more complex derivatives or when using a chiral reducing agent.
One common approach involves using a chiral hydride reagent, such as those derived from lithium aluminum hydride (LiAlH₄) modified with chiral ligands. The reaction of such a reagent with the ketone precursor proceeds through diastereomeric transition states, one of which is energetically favored, leading to the preferential formation of one enantiomer. The synthesis of 2,3-dihydropyridin-4(1H)-ones has been achieved with excellent diastereoselectivity by adding Grignard reagents to chiral N-acylpyridinium salts, a principle that can be adapted for substrate-controlled diastereoselective reductions. acs.org
Optimizing reaction conditions such as solvent, temperature, and reaction time is crucial for maximizing the yield and purity of this compound.
Research on similar multi-component reactions has shown that the choice of solvent significantly impacts the reaction yield. For example, in one study, refluxing in ethanol (B145695) provided a substantially higher yield (82%) compared to other solvents like water (10%), acetonitrile (B52724) (13%), or THF (15%) at the same temperature. researchgate.net Increasing the reaction time in the optimal solvent did not lead to further improvement in yield. researchgate.net
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Water | Room Temperature | Trace |
| 2 | Acetonitrile | Room Temperature | Trace |
| 3 | DMF | Room Temperature | Trace |
| 4 | THF | Room Temperature | Trace |
| 5 | Methanol | Room Temperature | Trace |
| 6 | Ethanol | Room Temperature | Trace |
| 7 | Water | Reflux | 10 |
| 8 | Acetonitrile | Reflux | 13 |
| 9 | DMF | Reflux | 30 |
| 10 | THF | Reflux | 15 |
| 11 | Methanol | Reflux | 25 |
| 12 | Ethanol | Reflux | 82 |
For catalytic reactions, optimizing catalyst loading is also important. In the synthesis of the precursor ketone, reducing the palladium catalyst loading from 0.05 eq to 0.02 eq was found to maintain a high yield while lowering costs and metal residues.
Starting Materials and Precursors for this compound Synthesis
The successful synthesis of the target compound hinges on the availability and efficient preparation of its key precursors.
4-Methoxypyridine is the foundational starting material for these syntheses. It is a commercially available compound. exsyncorp.comsigmaaldrich.comchemicalbook.com For laboratory or industrial-scale synthesis, it can be prepared through several established routes:
Nucleophilic Substitution: A common method involves the reaction of 4-chloropyridine (B1293800) hydrochloride with sodium methoxide. arkat-usa.org
Catalytic Hydrogenation: An alternative route is the catalytic hydrogenation of 4-methoxypyridine-N-oxide. exsyncorp.comchemicalbook.com The N-oxide precursor itself is efficiently prepared by oxidizing 4-methoxypyridine with a peroxide agent like hydrogen peroxide in acetic acid. researchgate.net
Furthermore, various substituted alkoxypyridines can be synthesized through methods like directed metalation, which allows for the introduction of functional groups at specific positions on the pyridine ring, expanding the range of possible derivatives. arkat-usa.org
The most direct precursor to this compound is the corresponding ketone, 1-(4-Methoxypyridin-3-yl)ethanone. The final step in the synthesis is the reduction of this ketone's carbonyl group to a hydroxyl group. This reduction is typically carried out using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
The synthesis of 1-(4-Methoxypyridin-3-yl)ethanone itself can be accomplished via several modern synthetic methods:
Palladium-Catalyzed Cross-Coupling: This robust method involves coupling 3-bromo-4-methoxypyridine (B44659) with an acetyl equivalent, such as tributyl(1-ethoxyvinyl)tin, in the presence of a palladium catalyst like Pd(OAc)₂ with a suitable ligand (e.g., XantPhos). nih.gov
Alkyne Hydration: This route involves the acid-catalyzed hydration of 3-ethynyl-4-methoxypyridine. It is noted for high yields and selectivity.
Directed Lithiation and Acetylation: Regioselective lithiation of 4-methoxypyridine at the C-3 position, directed by the methoxy (B1213986) group, followed by reaction with an acetylating agent like acetyl chloride, provides another route to the ketone. arkat-usa.org
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Pd-Catalyzed Coupling | 82 | 95 | High |
| Alkyne Hydration | 92 | 99 | Moderate |
| Directed Lithiation | 70 | 90 | Low |
Preparation of Intermediate Aldehydes and Related Compounds
The synthesis of this compound relies on the availability of key intermediate compounds, particularly the corresponding aldehyde, 4-methoxypyridine-3-carbaldehyde. The preparation of this and related substituted pyridyl aldehydes often involves directed ortho-metalation (DoM) and metal-halogen exchange reactions, followed by formylation.
The regioselectivity of the metalation is a crucial factor in these syntheses. The C-3 position of 4-methoxypyridine can be directly lithiated using reagents like mesityllithium (B1247292) (MesLi) or phenyllithium, allowing for the introduction of various electrophiles. arkat-usa.org
Furthermore, the synthesis of dibrominated derivatives has also been explored. For example, 2,6-dibromo-4-methoxypyridine-3-carboxaldehyde (11) is prepared from 2,5-dibromo-4-methoxypyridine (B2608117) (9). arkat-usa.org The process involves lithiation with lithium tetramethylpiperidide (LTMP) and subsequent formylation with DMF. arkat-usa.org The resulting aldehyde can also be reduced to its corresponding alcohol, (2,6-dibromo-4-methoxypyridin-3-yl)methanol (12), using sodium borohydride. arkat-usa.org
The following table summarizes the synthetic preparations of key intermediate aldehydes and their alcohol derivatives.
| Product | Starting Material | Key Reagents | Yield | Reference |
| 4-Methoxy-2-bromopyridine-3-carboxaldehyde (3) | 2-Bromo-4-methoxypyridine (2) | 1. LTMP, THF, -78 °C 2. DMF | 39% (Method B) | arkat-usa.org |
| (2-Bromo-4-methoxypyridin-3-yl)methanol (4) | 2-Bromo-4-methoxypyridine (2) | 1. LTMP, THF, -78 °C 2. DMF 3. NaBH₄ | 70% (overall) | arkat-usa.org |
| 2,6-Dibromo-4-methoxypyridine-3-carboxaldehyde (11) | 2,5-Dibromo-4-methoxypyridine (9) | 1. LTMP, THF, -78 °C 2. DMF | 70% | arkat-usa.org |
| (2,5-Dibromo-4-methoxypyridin-3-yl)methanol (10) | 2,5-Dibromo-4-methoxypyridine (9) | 1. LDA, THF, -78 °C 2. DMF 3. NaBH₄ | 70% | arkat-usa.org |
| (2,6-Dibromo-4-methoxypyridin-3-yl)methanol (12) | 2,6-Dibromo-4-methoxypyridine-3-carboxaldehyde (11) | NaBH₄, CH₂Cl₂/EtOH | Not specified | arkat-usa.org |
These methodologies highlight the importance of directed metalation and halogen-metal exchange in functionalizing the pyridine ring at specific positions to generate the necessary aldehyde intermediates for the synthesis of more complex molecules like this compound.
Reactivity and Chemical Transformations of 1 4 Methoxypyridin 3 Yl Ethanol
Oxidative Transformations
The secondary alcohol group in 1-(4-methoxypyridin-3-yl)ethanol is susceptible to oxidation, a common and crucial transformation in organic chemistry.
Conversion to Ketone Derivatives
The oxidation of this compound provides a direct route to its corresponding ketone, 1-(4-methoxypyridin-3-yl)ethanone. This conversion is a key step in the synthesis of various more complex molecules. The presence of the ketone functionality in the resulting product opens up further avenues for chemical modification. For instance, the ketone can undergo reduction to revert to the alcohol, or it can be a site for nucleophilic attack.
Exploration of Oxidizing Agents and Reaction Selectivity
A variety of oxidizing agents can be employed for the conversion of secondary alcohols to ketones. Common reagents include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, and manganese dioxide (MnO₂). google.com The choice of oxidant can be critical for achieving high yields and minimizing side reactions, such as over-oxidation to carboxylic acids. For instance, PCC is a well-established reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. google.com
The selectivity of oxidizing agents is a significant consideration, particularly in molecules with multiple oxidizable functional groups. nih.gov For instance, in a molecule with both axial and equatorial hydroxyl groups, certain reagents will preferentially oxidize one over the other. nih.gov While this specific stereoselectivity is not directly applicable to the single chiral center in this compound, the principle of chemoselectivity is still relevant. The choice of oxidant and reaction conditions can be tailored to selectively oxidize the alcohol without affecting other sensitive parts of the molecule, such as the pyridine (B92270) ring or the methoxy (B1213986) group.
Nucleophilic and Electrophilic Substitution Reactions
The pyridine ring and the alcohol functionality of this compound are both amenable to substitution reactions, allowing for extensive functionalization.
Functionalization of the Pyridine Ring System
The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards substitution. chemicalbook.comchemicalbook.com Generally, electrophilic substitution on the pyridine ring is difficult and requires harsh conditions, occurring preferentially at the 3- and 5-positions. chemicalbook.comchemicalbook.com Conversely, nucleophilic substitution is more facile and typically occurs at the 2-, 4-, and 6-positions. chemicalbook.comchemicalbook.com
The methoxy group at the 4-position of the pyridine ring is an electron-donating group, which can influence the regioselectivity of substitution reactions. It can be substituted by other functional groups through nucleophilic substitution reactions. Furthermore, the pyridine nitrogen can be oxidized to an N-oxide, which can activate the ring towards both electrophilic and nucleophilic attack. researchgate.net
Directed metalation is a powerful strategy for the functionalization of pyridine rings. For example, 4-methoxypyridine (B45360) can be lithiated at the C-3 position, allowing for the introduction of various electrophiles. arkat-usa.orgresearchgate.net This approach provides a regioselective method for introducing substituents onto the pyridine ring.
Reactions Involving the Alcohol Functionality
The hydroxyl group of this compound can act as a nucleophile and can also be converted into a good leaving group for substitution reactions. msu.edu
Esterification: The alcohol can react with carboxylic acids or their derivatives to form esters. libretexts.orgsavemyexams.com This reaction is typically catalyzed by a strong acid. libretexts.org
Ether Formation: The alcohol can be converted into an alkoxide by reaction with a strong base, which can then react with an alkyl halide to form an ether. msu.edu
Conversion to Halides: The hydroxyl group can be replaced by a halogen using reagents such as thionyl chloride (for chlorine) or phosphorus tribromide (for bromine). msu.edusavemyexams.com
Derivatization Strategies for Structural Modification
The structural framework of this compound allows for a multitude of derivatization strategies to create a diverse range of analogues. The reactivity of the alcohol and the pyridine ring are key to these modifications. For instance, the synthesis of various pyridine derivatives often involves the modification of existing functional groups or the introduction of new ones through substitution reactions. researchgate.net
One common strategy involves coupling reactions, such as the Suzuki-Miyaura coupling, which can be used to form new carbon-carbon bonds by reacting a halogenated pyridine derivative with a boronic acid. acs.org This allows for the introduction of various aryl or heteroaryl groups onto the pyridine scaffold.
Furthermore, the alcohol functionality can serve as a handle for attaching different moieties. For example, the synthesis of complex molecules like pyridomorphinans has involved the derivatization of a hydroxyl group to introduce larger side chains. nih.gov
The combination of these reactive sites provides a rich platform for medicinal chemists and materials scientists to design and synthesize novel compounds with tailored properties.
Etherification and Esterification of the Hydroxyl Group
The secondary hydroxyl group in this compound is amenable to standard alcohol transformations, including conversion to ethers and esters. These reactions are fundamental in synthetic chemistry for installing protecting groups or for modifying the molecule's physicochemical properties.
Etherification: The conversion of the alcohol to an ether can be accomplished through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is critical to ensure efficient alkoxide formation without promoting side reactions.
Esterification: Ester formation is readily achieved through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. A common laboratory method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netkhanacademy.org The reaction is an equilibrium process, and conditions are often manipulated to favor ester formation, for instance, by removing the water formed during the reaction. Using acid chlorides or anhydrides provides a more vigorous and often irreversible pathway to the corresponding ester. Another method involves the use of coupling agents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which facilitates ester formation from carboxylic acids and alcohols under mild conditions. researchgate.net
Table 1: Summary of Etherification and Esterification Reactions
| Reaction Type | Reagents | General Mechanism | Product Type |
|---|
Formation of Nitrogen-Containing Derivatives
The hydroxyl group of this compound can be leveraged to introduce nitrogen-containing functionalities into the molecule. This is typically achieved through a two-step sequence involving an initial transformation of the alcohol.
One common strategy involves the oxidation of the secondary alcohol to its corresponding ketone, 1-(4-methoxypyridin-3-yl)ethanone. This ketone can then undergo reductive amination. In this process, the ketone reacts with an amine to form an intermediate imine or enamine, which is then reduced in situ, commonly using reagents like sodium triacetoxyborohydride, to yield the target nitrogen-containing derivative. googleapis.com
Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide (e.g., bromide or chloride), by reacting it with tosyl chloride, phosphorus tribromide (PBr₃), or thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.org The resulting compound can then undergo a nucleophilic substitution (SN2) reaction with a wide variety of nitrogen nucleophiles, such as primary or secondary amines, to form the desired C-N bond. science.gov These methods open pathways to a diverse range of derivatives, including substituted amines and other nitrogen-containing heterocycles. science.govresearchgate.net
Table 2: Synthetic Pathways to Nitrogen-Containing Derivatives
| Pathway | Step 1: Reagents | Step 1: Intermediate | Step 2: Reagents | Final Product |
|---|---|---|---|---|
| Reductive Amination | Oxidizing Agent (e.g., PCC, DMP) | 1-(4-Methoxypyridin-3-yl)ethanone | Amine (R-NH₂), Reducing Agent (e.g., NaBH(OAc)₃) | N-Substituted 1-(4-Methoxypyridin-3-yl)ethanamine |
| Nucleophilic Substitution | Tosyl Chloride (TsCl), Pyridine | Tosylate | Amine (R-NH₂) | N-Substituted 1-(4-Methoxypyridin-3-yl)ethanamine |
| Nucleophilic Substitution | PBr₃ or SOCl₂ | Alkyl Halide | Amine (R-NH₂) | N-Substituted 1-(4-Methoxypyridin-3-yl)ethanamine |
Reaction Mechanisms and Pathways
Understanding the mechanistic underpinnings of the reactions involving this compound is crucial for predicting outcomes and optimizing conditions. The mechanisms are generally well-established principles of organic chemistry, influenced by the specific electronic and steric environment of the methoxypyridine scaffold.
Elucidation of Proposed Mechanistic Steps
The reactions centered on the secondary alcohol functional group follow classical mechanistic pathways.
SN1 and SN2 Reactions: The conversion of the alcohol to an alkyl halide using hydrogen halides (HX) can proceed via an SN1 mechanism, particularly with strong acids where the protonated alcohol (-OH₂⁺) leaves to form a secondary carbocation. libretexts.org However, reactions with reagents like SOCl₂ or PBr₃ typically follow an SN2 mechanism, where the alcohol is first converted to a better leaving group (a chlorosulfite or dibromophosphite, respectively), which is then displaced by the halide nucleophile with an inversion of stereochemistry. libretexts.org Similarly, Williamson ether synthesis and the reaction of the corresponding tosylate with amines are classic examples of SN2 reactions. masterorganicchemistry.com
E1 and E2 Elimination: Under strong acidic conditions and heat, dehydration of the alcohol can occur to form an alkene. masterorganicchemistry.com This reaction likely proceeds through an E1 mechanism, involving the formation of a carbocation intermediate after the loss of water. masterorganicchemistry.comlibretexts.org A competing E2 mechanism is also possible, especially if a less-stabilized primary carbocation would need to form. masterorganicchemistry.com Dehydration can also be effected under milder, basic conditions using reagents like phosphorus oxychloride (POCl₃) in pyridine, which proceeds via an E2 mechanism where the hydroxyl is converted into a good dichlorophosphate (B8581778) leaving group. libretexts.org
Nucleophilic Acyl Substitution: Esterification reactions with acid chlorides or anhydrides proceed via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
Pyridone Formation: In reactions involving the pyridine ring itself, such as treatment with alkyl iodides, a proposed mechanism involves the initial N-alkylation of the pyridine nitrogen to form a pyridinium salt. Subsequent demethylation of the methoxy group by the iodide counter-ion, facilitated by a solvent, leads to the formation of the corresponding N-alkyl-4-pyridone. researchgate.net
Table 3: Key Mechanistic Steps
| Reaction Type | Key Intermediate | Mechanism | Description |
|---|---|---|---|
| Dehydration (Acidic) | Carbocation | E1 | Protonation of -OH, loss of H₂O to form a carbocation, followed by deprotonation to form an alkene. masterorganicchemistry.com |
| Halogenation (with SOCl₂) | Chlorosulfite ester | SN2 | Alcohol attacks SOCl₂, forming an intermediate that is then attacked by Cl⁻, leading to inversion of stereochemistry. libretexts.org |
| N-Alkylation/Demethylation | Pyridinium salt | Nucleophilic Attack/Substitution | The pyridine nitrogen attacks an alkyl halide, followed by nucleophilic attack of the halide on the methoxy's methyl group. researchgate.net |
Influence of Substituents on Reaction Kinetics and Thermodynamics
Substituents on the pyridine ring can significantly influence the rate and equilibrium of its chemical transformations by altering the electronic and steric properties of the molecule.
Research on the reaction of 4-methoxypyridine derivatives with methyl iodide has shown that the presence of electron-withdrawing groups on the pyridine ring favors the conversion to N-methyl-4-pyridone. researchgate.net For example, a nitro group at the 3-position strongly promotes the formation of the pyridone product, whereas an electron-donating amino group disfavors it. This effect is attributed to the stabilization of the pyridinium intermediate and the transition state leading to demethylation. The choice of solvent also plays a critical role, with polar aprotic solvents like DMF favoring the pyridone formation over the simple pyridinium salt. researchgate.net
Studies on related heterocyclic systems further illuminate these effects. For instance, in the ligand scrambling reactions of gold(I) complexes bearing a substituted aryl group attached to a heterocycle, the nature of the substituent on the aryl ring was found to have a measurable impact on the reaction rate. nih.govacs.org While the effect was sometimes marginal, substituents like 2-OCH₃ were observed to accelerate the reaction, whereas electron-withdrawing groups like 4-Cl and 2-F tended to slow it down. acs.org This highlights the subtle electronic effects that can be transmitted through the aromatic system to the reaction center. Temperature and concentration are also key factors, with higher temperatures and concentrations generally increasing the rate of transformation. acs.org
Table 4: Influence of Substituents on the Conversion of 4-Methoxypyridines to N-Methyl-4-pyridones researchgate.net
| Substituent at 3-Position | Solvent | Product Ratio (Pyridinium salt : Pyridone) | Influence on Pyridone Formation |
|---|---|---|---|
| H | None | 1 : 0 | Disfavored |
| H | Toluene | ~1 : 1 | Favored by solvent presence |
| H | DMF | 0 : 1 | Strongly favored |
| NO₂ | Acetone | 0 : 1 | Strongly favored by electron-withdrawing group |
| NH₂ | Acetone | 1 : 0 | Disfavored by electron-donating group |
Spectroscopic and Structural Elucidation of 1 4 Methoxypyridin 3 Yl Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be deduced.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, the methyl group protons, the methine proton, and the hydroxyl proton. For the analogous compound, 1-(4-methoxyphenyl)ethanol, the proton NMR data in deuterochloroform (CDCl₃) shows a doublet for the methyl protons around 1.48 ppm, a quartet for the methine proton at approximately 4.85 ppm, and signals for the aromatic protons. A singlet for the methoxy group protons would also be anticipated.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For 1-(4-methoxyphenyl)ethanol, characteristic signals appear for the methyl carbon, the methine carbon (bearing the hydroxyl group), the aromatic carbons, and the methoxy carbon. The carbons of the pyridine ring in 1-(4-Methoxypyridin-3-yl)ethanol would exhibit chemical shifts influenced by the nitrogen atom and the methoxy substituent.
Based on data for analogous compounds, the following table summarizes the expected and observed chemical shifts.
| Proton (¹H) | Expected Chemical Shift (ppm) for this compound | Observed Chemical Shift (ppm) for 1-(4-methoxyphenyl)ethanol |
| -CH₃ (methyl) | ~1.5 | 1.48 (d, J = 6.4 Hz) |
| -OH (hydroxyl) | Variable | 1.91 (s) |
| -OCH₃ (methoxy) | ~3.9 | 3.80 (s) |
| -CH (methine) | ~4.9-5.1 | 4.85 (q, J = 6.4 Hz) |
| Pyridine-H | ~7.0-8.5 | - |
| Phenyl-H | - | 6.87 (d, J = 8.8 Hz), 7.28 (d, J = 8.8 Hz) |
| Carbon (¹³C) | Expected Chemical Shift (ppm) for this compound | Observed Chemical Shift (ppm) for 1-(4-methoxyphenyl)ethanol |
| -CH₃ (methyl) | ~25 | 25.1 |
| -OCH₃ (methoxy) | ~55 | 55.3 |
| -CH (methine) | ~70 | 70.3 |
| Pyridine-C | ~110-160 | - |
| Phenyl-C | - | 113.9, 126.7, 138.2, 159.1 |
Note: 'd' denotes a doublet, 'q' a quartet, and 's' a singlet. J-values represent coupling constants.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key functional groups.
O-H Stretch: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. For the related compound 1-phenylethanol, this stretch is observed around 3364 cm⁻¹ acs.org.
C-H Stretch (sp³): Absorption bands corresponding to the stretching of the sp³ hybridized C-H bonds in the methyl and methine groups are expected around 2850-3000 cm⁻¹ acs.org.
C-H Stretch (sp²): Aromatic C-H stretching vibrations from the pyridine ring would typically appear above 3000 cm⁻¹.
C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
C-O Stretch: A strong absorption band for the C-O stretching of the alcohol and the methoxy ether linkage would be present in the 1050-1250 cm⁻¹ range. For 1-(4-methoxyphenyl)ethanol, a C-O stretch is seen at 1089 cm⁻¹ acs.org.
The following table summarizes the expected IR absorption frequencies.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) for this compound | Observed Frequency (cm⁻¹) for Related Compounds |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | ~3364 acs.org |
| Alkyl C-H | C-H Stretch (sp³) | 2850-3000 | ~2965 acs.org |
| Aromatic C-H | C-H Stretch (sp²) | 3000-3100 | ~3030 acs.org |
| Pyridine Ring | C=N, C=C Stretch | 1400-1600 | ~1514, 1605 acs.org |
| Alcohol/Ether C-O | C-O Stretch | 1050-1250 | ~1089 acs.org |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₈H₁₁NO₂), the expected exact mass is approximately 153.0790 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at this m/z value. Common fragmentation patterns would likely involve the loss of a methyl group (-CH₃, m/z 15), a hydroxyl group (-OH, m/z 17), or a methoxy group (-OCH₃, m/z 31). A significant fragment would be expected from the cleavage of the C-C bond between the pyridine ring and the ethanol (B145695) side chain.
While direct mass spectrometry data for this compound is not available in the provided search results, analysis of its positional isomer, 1-(2-methoxypyridin-3-yl)ethanol , shows predicted m/z values for various adducts, including [M+H]⁺ at 154.08626 uni.lu. This supports the calculated molecular weight.
| Ion | Formula | Expected m/z |
| Molecular Ion [M]⁺ | C₈H₁₁NO₂⁺ | 153.0790 |
| [M-CH₃]⁺ | C₇H₈NO₂⁺ | 138.0555 |
| [M-OH]⁺ | C₈H₁₀NO⁺ | 136.0762 |
| [M-OCH₃]⁺ | C₇H₈NO⁺ | 122.0606 |
| [M-C₂H₅O]⁺ | C₆H₆N⁺ | 92.0495 |
X-ray Crystallography for Solid-State Structural Determination (referencing related compounds)
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, the structures of related methoxypyridine and ethanol-containing compounds can offer valuable insights into the expected molecular geometry and intermolecular interactions.
For instance, studies on various 2-methoxypyridine (B126380) derivatives reveal that the pyridine ring can adopt a slightly non-planar conformation rsc.orgresearchgate.net. The crystal packing in these structures is often stabilized by intermolecular interactions such as hydrogen bonding and C-H···π interactions rsc.orgresearchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic pyridine ring.
The methoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The solvent used can also influence the position of these bands. While a specific spectrum for the target compound is not available, related compounds like 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one show strong UV absorption researchgate.net. The electronic spectrum of a related iron complex in ethanol shows an intense band in the UV region at 278 nm, attributed to charge transfer rsc.org.
| Electronic Transition | Expected Wavelength Range (λmax, nm) |
| π → π | ~200-280 |
| n → π | ~270-350 |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the geometric and electronic properties of 1-(4-Methoxypyridin-3-yl)ethanol. These computational methods offer a microscopic view of the molecule's behavior.
Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method utilized to determine the optimized geometry and electronic structure of molecules. For pyridine (B92270) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This approach provides a reliable prediction of the molecular structure by finding the lowest energy conformation.
In a representative study on a related compound, 2-chloro-6-methoxypyridine, DFT calculations with the B3LYP functional were used to optimize the molecular geometry. nih.gov The optimized structure revealed the planarity of the pyridine ring and the orientation of the methoxy (B1213986) group. Similar calculations for this compound would be expected to define the bond lengths, bond angles, and dihedral angles, particularly concerning the ethanol (B145695) substituent on the pyridine ring. The electronic structure analysis would detail the distribution of electron density and the molecular electrostatic potential, identifying regions of positive and negative charge.
Basis Set Selection and Computational Efficiency Considerations
The choice of a basis set is a critical aspect of quantum chemical calculations, balancing accuracy with computational cost. For molecules like this compound, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are frequently used. The 6-311++G(d,p) basis set, for instance, is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds.
While larger basis sets like cc-pVTZ (correlation-consistent polarized valence triple-zeta) can offer higher accuracy, they also demand significantly more computational resources. nih.gov Therefore, a cost-benefit analysis is often necessary. For many applications involving pyridine derivatives, the B3LYP/6-311++G(d,p) level of theory has been shown to provide a good compromise between accuracy and computational efficiency, yielding results that are in good agreement with experimental data. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For substituted pyridines, the HOMO is typically a π-orbital located on the pyridine ring and the substituents, while the LUMO is often a π*-orbital. The energy of these orbitals and the resulting gap can be modulated by the nature of the substituents. The methoxy and ethanol groups on the pyridine ring in this compound would influence the electronic distribution and thus the HOMO-LUMO energies.
Table 1: Illustrative Frontier Molecular Orbital Energies and Related Properties
| Parameter | Illustrative Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: These are illustrative values based on typical DFT calculations for substituted pyridines and are not specific experimental or calculated values for this compound.
Vibrational and Electronic Spectral Simulations
Computational simulations of vibrational and electronic spectra are invaluable tools for interpreting experimental spectroscopic data and understanding the underlying molecular transitions.
Prediction and Interpretation of IR and Raman Spectra
Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. Following the optimization of the molecular geometry, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields the vibrational frequencies and their corresponding normal modes.
For a related compound, 2-chloro-6-methoxypyridine, the calculated vibrational frequencies using the B3LYP method with various basis sets showed good agreement with the experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. nih.gov The assignments of the vibrational modes were made based on the potential energy distribution (PED) analysis. For this compound, similar calculations would predict the characteristic vibrational modes, such as the C-H stretching of the pyridine ring and the ethanol group, the C-O stretching of the methoxy group, and the O-H stretching of the ethanol substituent.
Table 2: Illustrative Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |
| O-H Stretch | 3500 | Ethanol -OH group |
| C-H Stretch (Aromatic) | 3100-3000 | Pyridine ring C-H |
| C-H Stretch (Aliphatic) | 2950-2850 | Ethanol and Methoxy C-H |
| C=N Stretch | 1600 | Pyridine ring |
| C=C Stretch | 1580, 1470 | Pyridine ring |
| C-O Stretch | 1250 | Methoxy group |
Note: These are illustrative values based on typical DFT calculations for substituted pyridines and are not specific experimental or calculated values for this compound.
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.
In the study of 2-chloro-6-methoxypyridine, TD-DFT calculations were performed to simulate the UV-Vis spectrum, and the results were compared with the experimental spectrum. nih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, which are typically π → π* and n → π* transitions within the pyridine ring. The calculated spectrum can aid in the interpretation of the experimental UV-Vis spectrum and provide insights into the electronic transitions of the molecule.
Table 3: Illustrative Predicted Electronic Transitions
| Transition | Wavelength (λmax) | Oscillator Strength (f) |
| S₀ → S₁ | 280 nm | 0.05 |
| S₀ → S₂ | 245 nm | 0.12 |
Note: These are illustrative values based on typical TD-DFT calculations for substituted pyridines and are not specific experimental or calculated values for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution and is instrumental in identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are prone to electrophilic attack, and blue representing areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow denote regions with intermediate electrostatic potential.
For this compound, the MEP map is expected to show the most negative potential (red region) localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This makes the nitrogen atom the primary site for protonation and interaction with electrophiles. Another region of significant negative potential would be anticipated around the oxygen atom of the hydroxyl group in the ethanol substituent, also attributable to its lone pair electrons.
Conversely, the hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), making it a potential site for nucleophilic attack and a hydrogen bond donor. The aromatic protons and the protons on the ethyl chain would also show positive potential, though to a lesser extent. The methoxy group's oxygen would contribute to the negative potential, while its methyl protons would be slightly positive. This distribution of electrostatic potential is critical for understanding how the molecule interacts with other chemical species and its potential role in biological systems.
Nonlinear Optical (NLO) Properties Prediction (referencing related compounds)
Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical signal processing and data storage. Organic molecules, particularly those with donor-acceptor arrangements and π-conjugated systems, often exhibit significant NLO properties. Pyridine derivatives have been a subject of interest in this field due to their inherent electronic asymmetry.
The NLO response of a molecule is primarily determined by its polarizability (α) and first-order hyperpolarizability (β). Computational methods, particularly DFT, are widely used to predict these properties. For this compound, the pyridine ring acts as an electron-accepting moiety, while the methoxy and hydroxyl groups can function as electron donors. This donor-π-acceptor characteristic is a key feature for potential NLO activity.
While direct computational data for this compound is not available, studies on related pyridine and pyrimidine (B1678525) derivatives provide insight into its potential NLO properties. For instance, theoretical investigations on various substituted pyridine derivatives have shown that the magnitude of hyperpolarizability is highly dependent on the nature and position of the substituents. The presence of both electron-donating (methoxy, hydroxyl) and electron-accepting (pyridine nitrogen) groups in this compound suggests that it could possess notable NLO properties.
| Property | Value |
|---|---|
| Dipole Moment (µ) | 7.33 D |
| Average Polarizability (<α>) | 29.21 × 10⁻²⁴ esu |
| First-order Hyperpolarizability (β) | 10.37 × 10⁻³⁰ esu |
Intermolecular Interactions and Hydrogen Bonding Analysis (e.g., Natural Bonding Orbital analysis)
Natural Bonding Orbital (NBO) analysis is a powerful computational tool that provides a detailed understanding of charge transfer, hyperconjugation, and intermolecular interactions within a molecular system. For this compound, NBO analysis would be particularly useful for characterizing the hydrogen bonds that play a crucial role in its condensed-phase structure and properties.
The molecule possesses both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the pyridine nitrogen and the oxygen atoms of the hydroxyl and methoxy groups). The most significant intermolecular interaction is expected to be the hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of another molecule (O-H···N). Additionally, hydrogen bonds of the type O-H···O could form between the hydroxyl group and the oxygen of the methoxy or another hydroxyl group.
NBO analysis quantifies these interactions by calculating the stabilization energy (E(2)), which corresponds to the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. A higher E(2) value indicates a stronger interaction. In a dimeric or clustered arrangement of this compound, significant stabilization energies would be expected for the interactions corresponding to the hydrogen bonds. For example, the interaction between the lone pair of the pyridine nitrogen (LP(N)) and the antibonding orbital of the O-H bond (σ*(O-H)) would have a high E(2) value, confirming a strong hydrogen bond.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (N) of Pyridine | σ* (O-H) of Methanol | ~10-15 |
| LP (O) of Methanol | σ* (C-H) of Pyridine | ~0.5-1.5 |
Molecular Dynamics Simulations and Conformational Analysis (referencing related compounds)
Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the dynamic behavior and preferential geometries of molecules over time. For a flexible molecule like this compound, these methods can provide insights into the rotational freedom around single bonds and the resulting stable conformations.
The key flexible bond in this compound is the C-C bond connecting the ethanol side chain to the pyridine ring. Rotation around this bond will determine the spatial orientation of the hydroxyl group relative to the aromatic ring. Conformational analysis of 3-substituted pyridines suggests that the preferred conformations are those that minimize steric hindrance. The presence of the 4-methoxy group would also influence the conformational landscape.
MD simulations in a solvent, such as water or ethanol, would reveal how intermolecular interactions with the solvent molecules affect the conformational preferences and dynamics of this compound. These simulations could track the formation and breaking of hydrogen bonds between the solute and solvent, providing a more realistic picture of its behavior in solution. Such studies on related halogenated pyridine derivatives have shown that the molecule can maintain a relatively stable conformation in a biological environment, which is crucial for its potential as a therapeutic agent. nih.gov
Role of 1 4 Methoxypyridin 3 Yl Ethanol As a Synthetic Building Block and Intermediate
Precursor in the Synthesis of Complex Heterocyclic Compounds
The inherent reactivity of the 4-methoxypyridine (B45360) core, combined with the synthetically useful ethanol (B145695) side chain, makes this compound an attractive starting point for building intricate molecular architectures. The pyridine (B92270) nitrogen and the methoxy (B1213986) and hydroxyl functional groups can direct or participate in a variety of chemical transformations, leading to diverse heterocyclic systems.
Formation of Polycyclic Systems
The methoxypyridine scaffold is instrumental in the synthesis of fused, polycyclic heterocyclic systems. Although direct examples using 1-(4-methoxypyridin-3-yl)ethanol are specific, the utility of closely related ketone precursors in forming such systems is well-documented and highlights the potential of the scaffold.
For instance, a related methoxypyridinyl ketone, (2-chlorophenyl)(2-methoxypyridin-3-yl)methanone, undergoes a palladium-catalyzed intramolecular C-H arylation to form the polycyclic chromeno[3,2-c]pyridine system. mdpi.com This type of reaction, where a pyridyl ketone derivative cyclizes to create a multi-ring structure, demonstrates the capacity of this class of compounds to act as precursors to complex, fused heterocycles. mdpi.commdpi.com The ethanol derivative can be readily oxidized to the corresponding ketone, making it a direct precursor for such cyclization strategies.
Table 1: Example of Polycyclic System Formation from a Methoxypyridine Precursor
| Starting Material | Reaction Type | Product | Significance | Reference |
| (2-Chlorophenyl)(2-methoxypyridin-3-yl)methanone | Pd-catalyzed Intramolecular Arylation | 10-Methoxychromeno[3,2-c]pyridin-5(6H)-one | Forms a tetracyclic heterocyclic system in a single step. | mdpi.com |
This strategy is part of a broader field of creating complex molecules, including polycyclic aromatic hydrocarbons and other heteroarenes, through cascade reactions that often involve halogenated or boronic acid-functionalized precursors. nih.govbeilstein-journals.org
Integration into Medicinal Scaffolds (general chemical utility)
The methoxypyridine moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds. The this compound building block provides a key structural motif and a reactive handle for incorporation into larger, more complex drug candidates. The substitution pattern is crucial, with the methoxy group and the side chain's position influencing binding to biological targets. nih.gov
The general utility of this scaffold is evident in its presence in molecules designed as gamma-secretase modulators for potential Alzheimer's disease therapy, potent PI3K/mTOR dual inhibitors for cancer treatment, and PET imaging agents for neurodegenerative diseases. nih.govmdpi.commdpi.com In many synthetic routes to these complex molecules, a functionalized methoxypyridine, such as an amine, a boronic acid, or a ketone, is coupled with another heterocyclic core. The this compound can be a precursor to these functionalities, for example, through oxidation to the ketone or conversion of the alcohol to a leaving group for substitution with an amine.
Table 2: Examples of Methoxypyridine Scaffolds in Medicinal Chemistry
| Compound Class | Therapeutic Target | Role of Methoxypyridine | Reference |
| Tetracyclic Aminothiazole Derivatives | Gamma-Secretase | Key B-ring component; substitution modulates activity and solubility. | nih.gov |
| Sulfonamide Methoxypyridine Derivatives | PI3K/mTOR | Core aromatic skeleton contributing to potent inhibitory activity. | mdpi.com |
| N-Quinolinyl-Aminopyridines | Aggregated α-Synuclein | Forms part of the core structure for PET imaging ligands. | mdpi.com |
| Pyrido[3,4-b]pyrazin-2(1H)-ones | Phosphodiesterase 5 (PDE5) | A key structural element for potent and selective inhibitors. |
Scaffold for Further Functionalization and Analog Generation
This compound is an excellent platform for generating libraries of related compounds (analogs) for structure-activity relationship (SAR) studies. The two primary sites for modification are the hydroxyl group and the pyridine ring itself.
The secondary alcohol is highly versatile:
Oxidation: It can be easily oxidized back to the parent ketone, 1-(4-methoxypyridin-3-yl)ethanone, which can then undergo reactions at the carbonyl group.
Esterification/Etherification: The hydroxyl group can be converted into a wide range of esters or ethers to probe how different substituents in this position affect biological activity.
Substitution: The alcohol can be converted into a good leaving group (e.g., a tosylate or halide), allowing for nucleophilic substitution to introduce amines, azides, or other functional groups.
The pyridine ring can also be modified. While the existing methoxy group can be a site for nucleophilic substitution, a more common strategy involves introducing a halogen onto the pyridine ring (e.g., at the 2- or 6-position) of a precursor. arkat-usa.org This halogenated intermediate can then participate in a variety of palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira couplings) to attach different aryl or alkyl groups, thus generating a diverse set of analogs. beilstein-journals.org Research on gamma-secretase modulators has shown that even small changes to the substituents on the methoxypyridine ring can significantly impact biological potency. nih.gov
Applications in Specialty Chemical Synthesis
Beyond pharmaceuticals, the this compound scaffold and its derivatives are valuable in the synthesis of other specialty chemicals. Its precursor, the ethanone (B97240), is noted as an intermediate in the production of agrochemicals. The functional group tolerance and the specific electronic properties imparted by the methoxy-substituted pyridine ring make it a useful component for creating a range of fine chemicals, including dyes and materials for electronics. researchgate.net The ability to undergo regioselective functionalization makes this and related pyridines valuable synthons for building complex molecular targets with tailored properties. nih.gov
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research on 1-(4-Methoxypyridin-3-yl)ethanol should prioritize the development of novel and sustainable synthetic routes that adhere to the principles of green chemistry. nih.govijarsct.co.in
Current synthetic strategies for pyridine (B92270) derivatives often involve multi-step processes with harsh reaction conditions and the use of hazardous reagents. ijarsct.co.in Innovative approaches could include:
Biocatalysis: The use of enzymes or whole-plant tissues for the asymmetric reduction of a precursor ketone could offer a highly selective and environmentally friendly route to enantiomerically pure this compound. nih.govresearchgate.net This approach minimizes the need for heavy metal catalysts and organic solvents.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times, improve energy efficiency, and allow for safer handling of reactive intermediates. nih.govijarsct.co.in The development of a continuous flow process for the synthesis of this compound would be a significant step towards a more sustainable manufacturing process.
Multicomponent Reactions: Designing a one-pot reaction where multiple starting materials come together to form the target molecule in a single step would greatly improve atom economy and reduce waste. nih.gov
Use of Greener Solvents and Catalysts: Exploration of ionic liquids or deep eutectic solvents could provide more environmentally friendly reaction media. benthamscience.com Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused would enhance the sustainability of the synthesis. acs.org Iron-catalyzed cyclization reactions, for instance, offer a greener alternative to traditional methods for constructing the pyridine ring. rsc.org
Advanced Stereochemical Control in Synthesis
The ethanol (B145695) moiety of this compound contains a stereocenter, meaning it can exist as two non-superimposable mirror images, or enantiomers. The biological activity and material properties of chiral molecules are often dependent on their specific stereochemistry. Therefore, achieving precise control over the three-dimensional arrangement of atoms during synthesis is of utmost importance.
Future research should focus on the development of advanced methods for the stereoselective synthesis of this compound. Key areas of investigation include:
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can facilitate the enantioselective reduction of a prochiral ketone precursor to the desired chiral alcohol with high enantiomeric excess. wikipedia.orgrsc.org This includes methods like asymmetric transfer hydrogenation. researchgate.net
Chiral Auxiliaries: Employing a chiral auxiliary that can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction and then subsequently removed is a well-established strategy that could be adapted for this synthesis.
Dynamic Kinetic Resolution: This technique combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.com
The successful implementation of these strategies will enable the production of enantiomerically pure samples of this compound, which is crucial for evaluating its stereospecific properties and potential applications.
Exploration of Undiscovered Reactivity Patterns
The unique combination of a methoxy-substituted pyridine ring and a secondary alcohol functional group in this compound suggests a rich and largely unexplored reactivity profile. The methoxy (B1213986) group, being an electron-donating group, can enhance the electron-rich character of the pyridine ring, making it more susceptible to certain reactions. acs.org
Future research should aim to uncover novel reactivity patterns of this compound, including:
Reactions at the Pyridine Ring: The electron-rich nature of the methoxy-substituted pyridine ring could facilitate electrophilic aromatic substitution reactions at specific positions. Furthermore, the pyridine nitrogen can act as a nucleophile or a ligand for metal catalysts.
Transformations of the Alcohol Group: The secondary alcohol can undergo a variety of transformations, such as oxidation to the corresponding ketone, esterification, etherification, and conversion to other functional groups. The development of regioselective and stereoselective reactions at this position is a key area for investigation. mdpi.com
Intramolecular Reactions: The proximity of the alcohol and the pyridine ring may allow for unique intramolecular cyclization reactions, leading to the formation of novel heterocyclic scaffolds.
A thorough investigation of the reactivity of this compound will not only expand our fundamental understanding of its chemical behavior but also open up new avenues for the synthesis of more complex and potentially functional molecules.
Integration into Materials Science and Supramolecular Chemistry
The structural features of this compound make it an attractive building block for the construction of novel materials with tailored properties. The pyridine nitrogen atom can act as a coordination site for metal ions, while the hydroxyl group can participate in hydrogen bonding.
Future research in this area should focus on:
Metal-Organic Frameworks (MOFs): The ability of the pyridine nitrogen to coordinate with metal ions makes this compound a promising ligand for the synthesis of new MOFs. acs.org These materials have potential applications in gas storage, catalysis, and sensing.
Supramolecular Assemblies: The hydroxyl group and the pyridine nitrogen can form strong intermolecular hydrogen bonds, leading to the self-assembly of molecules into well-defined supramolecular architectures, such as helical networks. acs.orgconicet.gov.ar The chirality of the alcohol can also influence the chirality of the resulting supramolecular structure. acs.org
Polymers and Functional Materials: this compound could be incorporated as a monomer into polymers, potentially imparting unique properties such as thermal stability, conductivity, or optical activity.
By harnessing the principles of crystal engineering and supramolecular chemistry, researchers can design and synthesize new materials based on this compound with a wide range of potential applications.
Enhanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and spectroscopic data. The application of advanced computational modeling to this compound can provide valuable insights and guide experimental work.
Future research in this domain should include:
Prediction of Physicochemical Properties: Computational methods, such as Density Functional Theory (DFT), can be used to calculate various properties of this compound, including its geometry, electronic structure, and spectroscopic signatures. nih.govresearchgate.net
Modeling of Reaction Mechanisms: Computational studies can elucidate the mechanisms of known and potential reactions of this compound, helping to rationalize experimental observations and predict the outcome of new reactions.
Design of Novel Derivatives: Computational screening can be employed to design new derivatives of this compound with desired properties for specific applications, such as enhanced catalytic activity or improved material performance. researchgate.net
The synergy between computational modeling and experimental work will be crucial for accelerating the discovery and development of new applications for this compound and its derivatives.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Methoxypyridin-3-yl)ethanol, and how can reaction conditions be optimized?
A practical synthesis approach involves coupling a pyridine-derived aldehyde or ketone with an ethanolamine derivative. For example, reductive amination or Grignard reactions could be adapted from structurally similar pyridine alcohols. Key parameters include:
- Catalyst selection : Use palladium or nickel catalysts for coupling reactions under inert atmospheres .
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Solvent systems : Ethanol or THF are preferred for solubility and stability of intermediates .
Optimize yields via thin-layer chromatography (TLC) monitoring and column chromatography purification .
Q. How can NMR spectroscopy distinguish this compound from its structural analogs?
Key NMR signatures include:
- ¹H NMR : The methoxy group (–OCH₃) resonates at δ 3.8–3.9 ppm, while the ethanol –CH₂OH protons appear as a triplet near δ 3.6–3.7 ppm. Aromatic pyridine protons show splitting patterns between δ 7.0–8.5 ppm .
- ¹³C NMR : The methoxy carbon appears at ~55 ppm, and the ethanol carbons (C-OH and CH₂) at 60–70 ppm. Pyridine ring carbons range from 120–150 ppm .
Compare with reference spectra of (4-Methoxypyridin-3-yl)methanol (CAS 120277-47-6) to identify ethanol-specific shifts .
Q. What analytical techniques are critical for purity assessment of this compound?
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% formic acid .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 154.16 (calculated for C₈H₁₁NO₂) .
- Melting Point Analysis : Compare observed values with literature data to detect impurities .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in medicinal chemistry applications?
The methoxy group acts as an electron-donating substituent, increasing pyridine ring electron density. This enhances nucleophilic substitution at the 3-position. Computational studies (DFT) predict:
- HOMO-LUMO gap : ~4.5 eV, favoring interactions with electrophilic biological targets .
- Dipole moment : ~2.8 Debye, indicating polar character for solubility in aqueous buffers .
Experimental validation via Hammett plots or kinetic isotope effects can resolve discrepancies between computational and empirical reactivity data .
Q. What strategies resolve contradictions in biological activity data for this compound across assay platforms?
Common discrepancies arise from solvent effects or assay conditions. Mitigation steps:
- Solvent standardization : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
- Dose-response curves : Validate IC₅₀ values across multiple replicates and cell lines (e.g., HEK293 vs. HeLa) .
- Control experiments : Include structurally similar analogs (e.g., 1-(3-Chloropyridin-4-yl)ethanone) to isolate substituent effects .
Q. How can crystallographic data improve the design of derivatives for targeted drug delivery?
Single-crystal X-ray diffraction (SXRD) reveals:
- Hydrogen bonding : The ethanol –OH group forms bonds with water or protein residues (e.g., carbonyl oxygen distances ~2.8 Å) .
- Torsional angles : Pyridine-ethanol dihedral angles (~30°) influence binding to hydrophobic pockets .
Use SHELX software for refinement and Mercury for visualization to guide derivative synthesis .
Q. What role does this compound play in asymmetric catalysis or chiral synthesis?
The ethanol moiety serves as a chiral auxiliary in enantioselective reactions:
- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) .
- Catalytic applications : Coordinate with transition metals (e.g., Ru or Rh) to catalyze asymmetric hydrogenation of ketones .
Monitor enantiomeric excess (ee) using polarimetry or chiral shift reagents in NMR .
Methodological Notes
- Contradictory data handling : Cross-validate spectroscopic results (e.g., FTIR vs. NMR) to confirm functional group assignments .
- Synthetic scalability : Bench-scale reactions (1–5 mmol) are optimal for yield optimization before scaling .
- Safety protocols : Use fume hoods for pyridine derivatives and ethanolamine handling due to volatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
